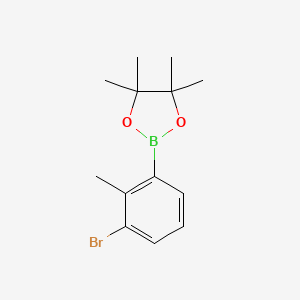

3-Bromo-2-methylphenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKJTENBXNNKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Bromo 2 Methylphenylboronic Acid Pinacol Ester

Precursor-Based Synthetic Routes

Precursor-based methods are foundational in organic synthesis, offering reliable pathways to the target compound through well-established reaction mechanisms. These routes typically involve the initial formation of a highly reactive organometallic intermediate or the straightforward conversion of a corresponding boronic acid.

Synthesis via Halogen-Metal Exchange and Subsequent Boron Quench

A classic and versatile method for creating carbon-boron bonds is through the generation of a potent carbon nucleophile via halogen-metal exchange, followed by its reaction with a boron electrophile. wikipedia.orgnih.gov This two-step process is a cornerstone in the synthesis of many organoboron compounds.

The synthesis of 3-Bromo-2-methylphenylboronic acid pinacol (B44631) ester via this route typically commences with a dihaloarene precursor, such as 1,3-dibromo-2-methylbenzene. This starting material undergoes a halogen-metal exchange reaction, where one of the bromine atoms is selectively replaced by a metal, commonly lithium or magnesium. wikipedia.org The use of an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78°C) can facilitate this exchange, forming a highly reactive aryllithium intermediate. wikipedia.orgchemicalbook.com The rate of exchange generally follows the trend I > Br > Cl, and the formation of the more stable carbanion intermediate is kinetically favored. wikipedia.org

Once the organometallic intermediate is formed, it is "quenched" by adding a boron-containing electrophile. Common quenching agents include trialkyl borates like trimethyl borate (B1201080) or triisopropyl borate, or more directly, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (IBPin). nih.govchemicalbook.comorgsyn.org The reaction with IBPin is often preferred as it directly yields the desired pinacol ester. If a trialkyl borate is used, the resulting boronate ester must be subsequently hydrolyzed to the boronic acid and then esterified with pinacol.

Table 1: Halogen-Metal Exchange Reaction Parameters

| Parameter | Typical Reagents/Conditions | Key Considerations |

|---|---|---|

| Starting Material | 1,3-dibromo-2-methylbenzene | Availability and purity are crucial for high yields. |

| Metathesis Reagent | n-Butyllithium, sec-butyllithium, isopropylmagnesium chloride wikipedia.orgescholarship.org | Choice of reagent can influence selectivity and reaction rate. Low temperatures (-78°C) are essential for organolithium reagents to prevent side reactions. google.com |

| Boron Electrophile | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IBPin), Triisopropyl borate | IBPin provides the pinacol ester directly. Trialkyl borates require a subsequent esterification step. |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Strictly anhydrous conditions are necessary due to the high reactivity of the organometallic intermediates. |

Esterification of Corresponding Boronic Acids with Pinacol

A straightforward and high-yielding method for the synthesis of pinacol boronate esters is the direct esterification of the corresponding boronic acid. This approach is particularly useful when the boronic acid, in this case, 3-bromo-2-methylphenylboronic acid, is commercially available or easily synthesized.

The reaction involves combining the boronic acid with pinacol. To drive the equilibrium towards the ester product, the water formed during the reaction must be removed. This is commonly achieved by azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction in the presence of a dehydrating agent, such as anhydrous magnesium sulfate. orgsyn.org The reaction can be performed at room temperature or with heating to reflux.

More recently, environmentally benign mechanochemical methods have been developed. These solvent-free approaches involve simply grinding the boronic acid and pinacol together, which can lead to quantitative conversion to the ester with a simple work-up.

Table 2: Comparison of Esterification Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Azeotropic Distillation | Reflux in toluene or benzene (B151609) with a Dean-Stark trap | Effective for water removal, high yields. | Requires elevated temperatures and organic solvents. |

| Dehydrating Agent | Stirring with MgSO₄ in a solvent like Et₂O or CH₂Cl₂ at room temperature orgsyn.org | Mild conditions, simple setup. | May require long reaction times (several hours to days). |

| Mechanochemistry | Grinding of neat reactants in a mortar/pestle or ball mill | Solvent-free ("green"), rapid, often quantitative yields, simple work-up. | May not be suitable for all substrates or large-scale synthesis. |

Direct Boronylation Strategies

Direct borylation methods represent a more atom-economical approach, creating the C-B bond directly on a substrate without the need for pre-functionalization to an organometallic intermediate. These reactions are typically catalyzed by transition metals or driven by photoredox catalysis.

Transition-Metal-Catalyzed C-H Borylation Approaches

Transition metal-catalyzed C-H borylation is a powerful tool for the direct functionalization of arenes. nih.govresearchgate.net This methodology converts an otherwise inert C-H bond into a versatile C-B bond. wikipedia.org Iridium-based catalysts, often in conjunction with bipyridine ligands, are commonly employed for this transformation. wikipedia.orgnih.gov

For the synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester, the starting material would be 2-bromotoluene. The key challenge in this approach is achieving the correct regioselectivity. C-H borylation reactions are highly sensitive to steric and electronic effects. nih.govwikipedia.org The catalyst typically functionalizes the least sterically hindered C-H bond. wikipedia.org In 2-bromotoluene, there are several C-H bonds available for activation, and directing the borylation specifically to the C3 position, which is ortho to both the methyl and bromo substituents, can be challenging. The development of specialized ligands and catalytic systems is crucial for controlling the site of borylation. nih.govresearchgate.net

Transition-Metal-Catalyzed Borylation of Aryl Halides (e.g., Miyaura Borylation)

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction that synthesizes arylboronic esters from aryl halides or triflates. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method is highly valued for its mild reaction conditions and excellent tolerance of a wide range of functional groups. alfa-chemistry.comed.ac.uk

The reaction involves coupling an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com A common catalytic system is PdCl₂(dppf) with potassium acetate (B1210297) (KOAc) as the base. organic-chemistry.orgresearchgate.net The base is crucial for the transmetalation step of the catalytic cycle. organic-chemistry.org

To synthesize 3-Bromo-2-methylphenylboronic acid pinacol ester, the logical precursor for a Miyaura borylation would be 1,3-dibromo-2-methylbenzene. The reaction would proceed by the selective oxidative addition of palladium into one of the C-Br bonds, followed by coupling with B₂pin₂. Generally, oxidative addition is faster for C-I bonds than C-Br bonds, but selectivity between two C-Br bonds on the same ring would be influenced by the electronic and steric environment of each halogen.

Table 3: Key Components of Miyaura Borylation

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1,3-dibromo-2-methylbenzene | The electrophilic coupling partner. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron [B₂(OH)₄] nih.gov | Provides the boronate moiety. |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos) alfa-chemistry.comnih.gov | Facilitates the cross-coupling catalytic cycle. |

| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) organic-chemistry.org | Activates the diboron reagent and participates in the transmetalation step. organic-chemistry.org |

| Solvent | DMSO, Toluene, Dioxane researchgate.net | Solubilizes reactants and facilitates the reaction. |

Photoredox-Catalyzed Borylation Methods

A modern and increasingly popular approach for the formation of C-B bonds is visible-light photoredox catalysis. acs.orgacs.org This methodology offers an efficient and practical pathway to borylate aryl halides under exceptionally mild conditions, often at room temperature. organic-chemistry.orgresearchgate.net

The reaction typically employs a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, can reduce an aryl halide to generate an aryl radical. acs.orgorganic-chemistry.org This aryl radical then reacts with a diboron reagent like B₂pin₂ to form the desired arylboronic ester. researchgate.net The method exhibits broad substrate scope and good functional group tolerance. acs.orgorganic-chemistry.org For the synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester, 1,3-dibromo-2-methylbenzene would serve as the starting material. The reaction conditions are simple, often requiring just the substrate, B₂pin₂, a photocatalyst, and a suitable solvent, irradiated with a simple light source like a compact fluorescent lamp (CFL). acs.orgorganic-chemistry.org

This strategy presents several advantages, including the use of mild conditions and simple equipment, making it a valuable and sustainable alternative to traditional transition-metal-catalyzed methods. acs.orgacs.org

Alternative Coupling Methodologies (e.g., Grignard Reagents)

While palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are common, alternative methods utilizing organometallic reagents like Grignard reagents offer a viable pathway to arylboronic esters. The general approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with a boron-containing electrophile.

The synthesis of arylboronic acids through the electrophilic trapping of an arylmetal intermediate with a borate ester is a foundational method. nih.gov This typically involves the reaction of an arylmagnesium bromide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. This is followed by hydrolysis to yield the boronic acid, which can then be esterified with pinacol to afford the desired pinacol ester.

One of the primary challenges with Grignard-based methods is their limited functional group tolerance. nih.gov Highly reactive functional groups on the aryl halide can interfere with the formation of the Grignard reagent or react with it.

A general representation of this two-step process is outlined below:

Step 1: Grignard Reagent Formation Ar-Br + Mg → Ar-MgBr

Step 2: Borylation and Esterification Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + Pinacol → 3-Bromo-2-methylphenylboronic acid pinacol ester

Table 1: Comparison of General Reaction Parameters for Arylboronic Ester Synthesis

| Methodology | Starting Material | Reagents | General Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Grignard-based Synthesis | Aryl Halide (e.g., 1,3-Dibromo-2-methylbenzene) | Mg, Trialkyl borate, Pinacol | Low temperatures for borylation, subsequent esterification | Utilizes readily available starting materials | Poor functional group tolerance |

| Miyaura Borylation | Aryl Halide | Bis(pinacolato)diboron, Palladium catalyst, Base | Mild reaction conditions | Excellent functional group tolerance | Cost of palladium catalyst and diboron reagent |

Regioselective Synthesis and Functional Group Compatibility Considerations

The regioselective synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester is crucial to ensure the correct isomer is obtained, particularly when starting from precursors with multiple potential reaction sites. For instance, starting from 1,3-dibromo-2-methylbenzene, the selective functionalization of the C3-bromo position over the C1-bromo position is paramount.

The choice of synthetic method plays a significant role in achieving the desired regioselectivity. Directed ortho-metalation (DoM) strategies, where a directing group on the aromatic ring guides the metalation to an adjacent position, can be a powerful tool for regiocontrol. However, in the absence of a suitable directing group, the inherent electronic and steric properties of the substrate dictate the regiochemical outcome.

In the context of halogen-metal exchange, the relative reactivity of the bromine atoms in 1,3-dibromo-2-methylbenzene would be a key factor. The steric hindrance imposed by the adjacent methyl group at the C2 position might influence the accessibility of the C1 and C3 bromine atoms to the metalating agent.

Functional group compatibility is a major consideration in the synthesis of complex molecules. The Miyaura borylation reaction is well-regarded for its high functional group tolerance, allowing for the presence of esters, ketones, nitriles, and other sensitive groups on the aryl halide substrate. bris.ac.uk In contrast, methods involving highly reactive organometallic intermediates like Grignard or organolithium reagents are generally less tolerant of such functionalities.

Sustainable and Scalable Synthetic Implementations (e.g., Flow Chemistry)

The development of sustainable and scalable synthetic processes is a key focus in modern chemistry. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of boronic esters.

Flow microreactor systems have been successfully employed for the preparation of arylboronic esters using organolithium chemistry. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. The rapid mixing and efficient heat transfer in microreactors can enable the use of highly reactive intermediates that would be challenging to handle in traditional batch processes.

The integration of multiple reaction steps in a continuous flow system, such as lithiation, borylation, and subsequent cross-coupling reactions, can significantly enhance process efficiency and reduce waste. nih.gov This approach minimizes the need for isolation and purification of intermediates, leading to a more streamlined and atom-economical synthesis.

For the synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester, a flow-based process could involve the continuous reaction of a lithiated intermediate of 1,3-dibromo-2-methylbenzene with a boron electrophile, followed by in-line quenching and purification. Such a process would be amenable to scaling up for the production of larger quantities of the target compound.

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Ester Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Type | Discrete steps in a single vessel | Continuous reaction in a reactor |

| Scalability | Can be challenging due to heat and mass transfer limitations | More readily scalable by running the system for longer or using parallel reactors |

| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volumes and efficient heat exchange |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | May require isolation of intermediates | Potential for multi-step, one-flow synthesis, reducing workup and purification |

Advanced Synthetic Transformations and Derivatization of 3 Bromo 2 Methylphenylboronic Acid Pinacol Ester

Divergent Synthesis of Polyfunctionalized Aryl Compounds

3-Bromo-2-methylphenylboronic acid pinacol (B44631) ester is a prime substrate for the divergent synthesis of polyfunctionalized aryl compounds due to its two distinct and orthogonally reactive sites: the bromine atom and the boronic ester group. The bromine atom is amenable to a variety of metal-catalyzed cross-coupling reactions, while the boronic ester is the key functional group for Suzuki-Miyaura couplings. This dual reactivity allows for a stepwise and controlled introduction of different substituents onto the aromatic ring.

A general strategy involves first utilizing the boronic ester in a Suzuki-Miyaura coupling to form a biaryl linkage. The resulting bromo-biaryl compound can then undergo a second, different cross-coupling reaction at the bromine site. This approach enables the synthesis of complex, non-symmetrical biaryl derivatives and other polyfunctionalized systems.

Table 1: Hypothetical Divergent Synthesis Strategy

| Step | Reaction | Reactant | Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Aryl Halide/Triflate | 3-Bromo-2-methyl-biaryl |

| 2 | Sonogashira Coupling | Terminal Alkyne | Alkyne-substituted 2-methyl-biaryl |

Sequential and One-Pot Reaction Sequences

The distinct reactivity of the C-B and C-Br bonds in 3-Bromo-2-methylphenylboronic acid pinacol ester makes it an ideal candidate for sequential and one-pot reaction sequences. Such processes are highly efficient as they minimize the number of workup and purification steps, saving time and resources.

A plausible one-pot sequence could involve an initial Suzuki-Miyaura coupling reaction targeting the boronic ester, followed by the in-situ addition of a second catalyst system and coupling partner to functionalize the bromine atom. The success of such a sequence hinges on the compatibility of the two catalytic cycles and the careful selection of reaction conditions (catalysts, ligands, bases, and solvents) to prevent undesired side reactions or catalyst deactivation.

Orthogonal Functionalization of the Bromine Moiety

After the boronic ester has been reacted, or if it is being preserved for a later step, the bromine atom can be selectively functionalized through various transformations.

The bromine atom on the 3-Bromo-2-methylphenyl scaffold is a versatile handle for several palladium-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura reaction. wikipedia.orgresearchgate.net

Heck Reaction: The reaction of the bromine moiety with an alkene in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes or other vinylated aromatics. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylated alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net This is a powerful method for introducing alkynyl functionalities into the molecule.

Negishi Coupling: This reaction would involve the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. It offers a broad substrate scope and functional group tolerance.

Table 2: Potential Cross-Coupling Reactions at the Bromine Site

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Vinylated Aromatic |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl Alkyne |

The bromine atom can be converted into an organometallic species through metal-halogen exchange, most commonly using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This generates a potent nucleophilic aryl lithium species. This intermediate can then be "trapped" with a wide variety of electrophiles to introduce diverse functional groups.

For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Other electrophiles such as aldehydes, ketones, alkyl halides, or disulfides would lead to the formation of secondary alcohols, tertiary alcohols, alkylated arenes, or thioethers, respectively. However, the presence of the boronic ester group can complicate this transformation, as organolithium reagents can potentially react with the boron center. acs.org Careful control of reaction conditions, such as temperature, is crucial to achieve the desired selectivity. acs.org

Application in the Construction of Complex Molecular Architectures

The ability to perform selective and sequential functionalization at two different positions makes 3-Bromo-2-methylphenylboronic acid pinacol ester a valuable building block for constructing complex molecular architectures. It can be used to synthesize sterically hindered biaryl compounds, which are common motifs in ligands for catalysis, organic materials, and pharmaceuticals. The step-by-step approach allows for the precise assembly of molecular scaffolds that would be challenging to create using other methods. For example, it could serve as a key component in the synthesis of complex heterocyclic systems or macrocycles where a substituted phenyl ring is a core structural element.

Integration into Specialized Organic Synthesis Strategies

This bifunctional reagent is well-suited for integration into advanced synthesis strategies, particularly in the fields of natural product synthesis and the development of pharmaceutical intermediates.

Pharmaceutical Intermediates: The synthesis of active pharmaceutical ingredients (APIs) often requires the creation of complex molecules with precise substitution patterns. Boronic acids and their esters are fundamental building blocks in medicinal chemistry. The ability to use 3-Bromo-2-methylphenylboronic acid pinacol ester in sequential cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, which is a critical step in drug discovery.

Computational and Theoretical Investigations of 3 Bromo 2 Methylphenylboronic Acid Pinacol Ester Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of 3-Bromo-2-methylphenylboronic acid pinacol (B44631) ester. DFT calculations, particularly using functionals like B3LYP, allow for the accurate determination of key electronic properties that govern the molecule's behavior in chemical reactions. lodz.pl

These calculations typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

For substituted phenylboronic acid pinacol esters, the electronic properties are significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of 3-Bromo-2-methylphenylboronic acid pinacol ester, the electron-withdrawing bromine atom and the electron-donating methyl group have opposing effects on the electron density of the phenyl ring, which in turn influences the reactivity of the C-B bond in processes like the Suzuki-Miyaura cross-coupling reaction.

Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acid Pinacol Esters (Representative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic acid pinacol ester | -6.58 | -1.23 | 5.35 |

| 3-Bromophenylboronic acid pinacol ester | -6.72 | -1.54 | 5.18 |

| 2-Methylphenylboronic acid pinacol ester | -6.45 | -1.15 | 5.30 |

| 3-Bromo-2-methylphenylboronic acid pinacol ester | -6.65 | -1.48 | 5.17 |

The calculated Mulliken charges on the atoms of 3-Bromo-2-methylphenylboronic acid pinacol ester provide further insight into its reactivity. The boron atom, being electron-deficient, is susceptible to nucleophilic attack, a key step in the transmetalation phase of the Suzuki-Miyaura reaction. The carbon atom attached to the boron also carries a partial positive charge, making it the site of C-C bond formation.

Molecular Dynamics Simulations for Mechanistic Pathway Elucidation

Molecular dynamics (MD) simulations offer a dynamic perspective on the reaction mechanisms involving 3-Bromo-2-methylphenylboronic acid pinacol ester, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. These simulations can model the intricate dance of molecules in solution, capturing the formation and dissolution of complexes, solvent effects, and the conformational changes that occur during the catalytic cycle.

MD simulations have been instrumental in visualizing the pre-transmetalation steps, where the boronic acid ester interacts with the palladium catalyst. These simulations can help to understand the role of the base in activating the boronic acid ester and the subsequent formation of the key palladium-boronate complex. The steric hindrance introduced by the pinacol group and the methyl substituent on the phenyl ring can also be effectively studied using MD, providing insights into how these structural features influence the rate and efficiency of the reaction. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Catalyst and Substrate Design

Quantitative Structure-Activity Relationship (QSAR) studies provide a statistical framework for correlating the structural features of molecules with their chemical reactivity or biological activity. In the context of reactions involving 3-Bromo-2-methylphenylboronic acid pinacol ester, QSAR models can be developed to predict the efficiency of the Suzuki-Miyaura cross-coupling reaction based on the electronic and steric properties of the substrates and the ligands on the palladium catalyst.

These models typically use a set of molecular descriptors, which are numerical representations of the molecule's properties, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and topological indices. By building a mathematical relationship between these descriptors and the observed reaction yields or rates, QSAR models can be used to screen virtual libraries of compounds and to identify promising new catalysts and substrates with enhanced performance.

For instance, a QSAR model might reveal that the reaction rate is positively correlated with the electron-withdrawing strength of the substituent on the aryl halide and negatively correlated with the steric bulk of the phosphine (B1218219) ligand on the palladium catalyst. Such insights can guide the rational design of more efficient catalytic systems for the coupling of 3-Bromo-2-methylphenylboronic acid pinacol ester.

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict and correlate the spectroscopic parameters of molecules like 3-Bromo-2-methylphenylboronic acid pinacol ester. nih.gov These theoretical predictions can be invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with the experimental data, it is possible to assign the peaks to specific atoms in the molecule and to gain confidence in the structural assignment.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Bromo-2-methylphenylboronic acid pinacol ester (Representative Data)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C-Br | - | - | 125.1 | 124.8 |

| C-CH₃ | - | - | 138.2 | 137.9 |

| CH₃ | 2.45 | 2.42 | 22.5 | 22.3 |

| Pinacol CH₃ | 1.35 | 1.33 | 24.9 | 24.8 |

| Pinacol C-O | - | - | 84.1 | 83.9 |

Similarly, the vibrational frequencies of the molecule can be calculated using DFT, which can then be used to simulate the infrared (IR) and Raman spectra. The comparison of the theoretical and experimental vibrational spectra can aid in the identification of characteristic functional groups and in understanding the molecule's vibrational modes.

Elucidation of Transition States and Activation Energies in Catalytic Cycles

A deep understanding of the catalytic cycle of the Suzuki-Miyaura reaction involving 3-Bromo-2-methylphenylboronic acid pinacol ester requires the characterization of the transition states and the determination of the activation energies for each elementary step. DFT calculations are the primary tool for this purpose. nih.gov

For the Suzuki-Miyaura reaction of 3-Bromo-2-methylphenylboronic acid pinacol ester, computational studies have shown that the transmetalation step is often rate-limiting. nih.gov The activation energy for this step is influenced by several factors, including the nature of the base, the solvent, and the ligands on the palladium catalyst.

Table 3: Calculated Activation Energies (kcal/mol) for the Suzuki-Miyaura Reaction of a Substituted Aryl Bromide with an Arylboronic Acid Pinacol Ester (Representative Data)

| Catalytic Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | [Ar-Pd(II)-Br(L)₂]‡ | 10-15 |

| Transmetalation | [Ar-Pd(II)-Ar'(L)]‡ | 18-25 |

| Reductive Elimination | [Ar-Ar'-Pd(0)(L)₂]‡ | 5-10 |

These computational investigations into the transition states and activation energies provide a quantitative framework for understanding the factors that govern the efficiency of the Suzuki-Miyaura reaction and for designing more effective catalytic systems.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Borylation and Cross-Coupling

The synthesis and application of 3-Bromo-2-methylphenylboronic acid pinacol (B44631) ester are intrinsically linked to the performance of catalytic systems. Future research is heavily invested in developing catalysts that are not only more efficient but also environmentally benign.

A significant trend is the move away from precious metal catalysts like palladium, or at least reducing their loading to parts-per-million (ppm) levels. nih.govbohrium.com Research is exploring the use of earth-abundant metals such as iron nih.govresearchgate.net, cobalt researchgate.net, and nickel as viable alternatives for both the borylation to form the C-B bond and subsequent cross-coupling reactions. youtube.com For instance, nanoparticles formed from inexpensive FeCl3 containing trace amounts of palladium have shown remarkable activity in Suzuki-Miyaura reactions. nih.govbohrium.com

Furthermore, the development of heterogeneous catalysts is a key area of focus. acs.orgdoi.org Immobilizing palladium on supports like magnetic nanoparticles (e.g., Pd–Fe@Fe3O4) allows for easy catalyst separation and recycling, which is crucial for sustainable industrial processes. rsc.orgmdpi.com These next-generation catalysts aim to offer high yields and selectivity under milder reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. bohrium.comdoi.org The design of new ligands that can stabilize the catalyst and facilitate challenging cross-coupling reactions is also an active area of investigation. acs.orgnih.gov

| Catalyst Type | Metal | Key Advantages | Research Focus |

| Nanoparticles | Fe, Pd | High activity at ppm levels, recyclability | Synthesis from inexpensive precursors, application in aqueous media |

| Heterogeneous | Pd on magnetic supports | Easy separation and reuse, reduced metal leaching | Development of robust and versatile supports |

| Homogeneous | Co, Ni, Ir | Lower cost than precious metals, novel reactivity | Ligand design for improved selectivity and stability |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid discovery and optimization of new molecules in pharmaceuticals and materials science is driving the integration of organoboron chemistry into automated and high-throughput platforms. nih.govdrugtargetreview.com These systems can perform numerous reactions in parallel on a micro or nanoscale, significantly accelerating the screening of reaction conditions, catalysts, and substrates. nih.govresearchgate.netacs.org

For a versatile building block like 3-Bromo-2-methylphenylboronic acid pinacol ester, such platforms can be used to quickly identify optimal conditions for its coupling with a large library of partners. drugtargetreview.com This not only speeds up the synthesis of new compounds but also generates vast amounts of data that can be used to train machine learning algorithms for predictive reaction modeling. beilstein-journals.orgbohrium.com The use of acoustic dispensing technology to synthesize and screen libraries in 1536-well formats is a testament to the level of miniaturization and automation being achieved. nih.gov

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis is emerging as a powerful and sustainable alternative to traditional metal-catalyzed reactions. acs.orgchemrxiv.org Researchers are exploring the use of enzymes, such as cytochrome P450s, to catalyze cross-coupling reactions. acs.orgnih.gov Through directed evolution, these enzymes can be engineered to exhibit high selectivity and efficiency for specific substrates, potentially including the derivatization of 3-Bromo-2-methylphenylboronic acid pinacol ester. acs.orgchemistryworld.com

The advantages of biocatalysis are manifold: reactions are typically performed in water under mild conditions, and the high stereoselectivity of enzymes can be harnessed to produce chiral molecules that are difficult to access through conventional methods. acs.org While still a nascent field for organoboron chemistry, the potential for developing enzymatic routes to both synthesize and functionalize arylboronic esters is a significant area of future research. chemrxiv.orgacs.org

Expansion of Synthetic Scope to Underexplored Molecular Classes

3-Bromo-2-methylphenylboronic acid pinacol ester is a gateway to a wide array of molecular architectures. Future research will focus on expanding its utility in the synthesis of novel and underexplored molecular classes. This includes the development of methods for late-stage functionalization of complex molecules, where the boryl group can be introduced into a drug candidate or natural product to enable further diversification. rsc.org

Moreover, the unique substitution pattern of this reagent can be exploited to access sterically hindered biaryl systems, which are prevalent in many bioactive compounds and advanced materials. Research into catalyst systems that can overcome steric hindrance will be crucial. chemrxiv.org The development of novel borylation techniques, such as C-H activation, allows for the direct conversion of readily available hydrocarbons into valuable organoboron compounds, further expanding the accessible chemical space. researchgate.netrsc.orgillinois.edu

Advanced In Situ Monitoring Techniques for Reaction Profiling and Optimization

A deeper understanding of reaction mechanisms is key to optimizing synthetic protocols. The development of advanced in situ monitoring techniques is providing unprecedented insights into the kinetics and intermediates of borylation and cross-coupling reactions. gla.ac.ukubc.ca

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can monitor chemical transformations occurring at catalyst surfaces in real-time. nih.govresearchgate.net This allows for the detailed study of reaction kinetics and catalyst behavior. Similarly, the integration of in-line NMR spectroscopy with automated flow reactors enables real-time characterization of reaction mixtures, facilitating rapid optimization of reaction conditions. gla.ac.uknih.gov These data-rich approaches, when coupled with computational modeling, will enable the rational design of more efficient and robust synthetic methods for compounds like 3-Bromo-2-methylphenylboronic acid pinacol ester. rsc.orgrsc.org

| Technique | Information Gained | Application in Synthesis |

| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time reaction kinetics, surface-adsorbed species | Catalyst development, mechanistic studies |

| In-line NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products | Rapid reaction optimization, kinetic profiling |

| In-line FT-IR Spectroscopy | Functional group transformations, reaction progress | Process control in automated systems |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-2-methylphenylboronic acid pinacol ester?

- Methodology : The compound can be synthesized via photoinduced decarboxylative borylation (applicable to aryl carboxylic acids). Activate the carboxylic acid precursor (e.g., 3-bromo-2-methylbenzoic acid) by converting it to an N-hydroxyphthalimide ester. React with bis(catecholato)diboron under visible light in an amide solvent (e.g., DMF) at room temperature. No metal catalyst is required, and the reaction proceeds via a radical chain mechanism .

- Validation : Monitor reaction progress using NMR to track boronic ester formation. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How should researchers handle this compound to ensure stability and safety?

- Handling : Store at 2–8°C in a sealed, moisture-free container under inert gas (argon/nitrogen). Avoid prolonged exposure to light or humidity, as boronic esters hydrolyze in aqueous media .

- Safety : Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Dispose via licensed chemical waste facilities due to potential brominated byproducts .

Q. What are its primary applications in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The compound serves as a stable boronate source for forming biaryl bonds. Use Pd(PPh) (1–5 mol%) with a base (e.g., KCO) in THF/HO (3:1) at 80°C. The bromine substituent can be retained or further functionalized post-coupling .

- Example : Coupling with 4-methoxyphenylboronic acid yields 3-bromo-2-methyl-4'-methoxybiphenyl, confirmed by NMR (δ 7.45–7.55 ppm, aromatic protons) .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this boronic ester in multi-step syntheses?

- Strategy : Control solution speciation by adjusting pH and solvent polarity. For iterative C–C bond formation, use palladium-catalyzed homologation with aryl halides. The bromine substituent acts as a directing group, enabling selective functionalization at the ortho-position .

- Case Study : Sequential coupling with alkenyl halides under optimized Pd(OAc)/SPhos conditions achieves >90% selectivity for mono- vs. di-coupled products .

Q. What mechanistic insights explain its reactivity in radical-mediated reactions?

- Radical Pathways : Under photoredox conditions (e.g., Ir(ppy)), the boronic ester undergoes single-electron transfer (SET) to generate boryl radicals. These intermediates participate in atom-transfer reactions with alkenes or alkynes, forming C–B bonds. Monitor intermediates via EPR spectroscopy or trapping with TEMPO .

- Kinetics : UV-vis studies (λ = 290–405 nm) reveal rapid boronate decomposition in the presence of HO, suggesting competing oxidation pathways. Adjust stoichiometry to suppress side reactions .

Q. How can its stereochemical outcomes be controlled in allylation reactions?

- Diastereoselectivity : Convert the pinacol ester to a borinic ester by treating with nBuLi and TFAA. This intermediate reacts with aldehydes to favor E-selectivity (>95%) in allylboration. For β-methallyl derivatives, reverse selectivity to Z using chiral phosphoric acid catalysts .

- Example : Reaction with benzaldehyde yields (E)-3-bromo-2-methylstyryl alcohol (dr = 19:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.